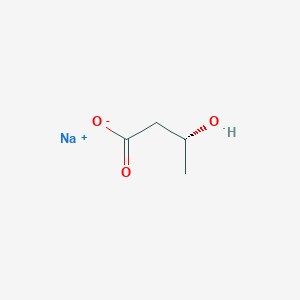

Sodium (R)-3-hydroxybutanoate

Vue d'ensemble

Description

Sodium (R)-3-hydroxybutanoate, also known as sodium 3-hydroxybutyrate, is a naturally occurring short-chain fatty acid that is found in the body and is produced by the liver in response to carbohydrate metabolism. It is a key intermediate in the metabolism of carbohydrates, lipids, and proteins, and is an important source of energy for cells. It has been studied extensively in recent years due to its potential therapeutic and medical applications, including its use in the treatment of metabolic disorders, obesity, and diabetes.

Applications De Recherche Scientifique

Energy Storage: Sodium-Ion Batteries

Sodium ®-3-hydroxybutanoate can be used in the development of sodium-ion batteries . These batteries are attractive for electrochemical energy storage devices due to abundant sodium resources and low cost . The electrolyte design or functional development is very effective at promoting the performance of sodium-ion batteries . This includes various materials systems as well as functional applications .

Electrolyte Design for Sodium-Ion Batteries

The compound plays a crucial role in the electrolyte design strategies for room-temperature sodium-ion batteries . The discussion on this is divided into three electrolyte types: liquid, solid state, and gel state .

Advanced Materials for Sodium-Ion Batteries

Sodium ®-3-hydroxybutanoate is also involved in the development of advanced materials for sodium-ion batteries . The design strategies, synthesis, electrochemical active sites, surrounding environments of active sites, reaction mechanisms, and characterization methods are all areas of focus .

Reaction Mechanisms in Sodium-Ion Batteries

The compound is used to study the reaction mechanisms in sodium-ion batteries . Understanding these mechanisms can help improve the energy/power densities, fast-charging capability, and cyclic stability of the batteries .

Electrolyte Additives for Sodium Ion Batteries

Sodium ®-3-hydroxybutanoate can be used as an electrolyte additive in sodium-ion batteries . These additives can affect the formation of the Solid Electrolyte Interface (SEI) film, which can have a significant impact on the cycling process of the battery .

Post-Exercise Rehydration in Athletes

Interestingly, Sodium ®-3-hydroxybutanoate can also find applications outside of energy storage. For instance, it can be used in the formulation of sports drinks for rehydration following exercise-induced dehydration in athletes .

Propriétés

IUPAC Name |

sodium;(3R)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-AENDTGMFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929269 | |

| Record name | Sodium (R)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (R)-3-hydroxybutanoate | |

CAS RN |

13613-65-5 | |

| Record name | Sodium (R)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

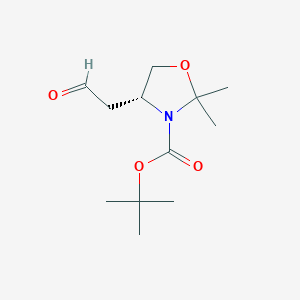

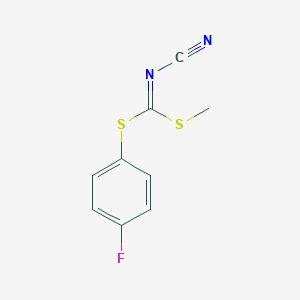

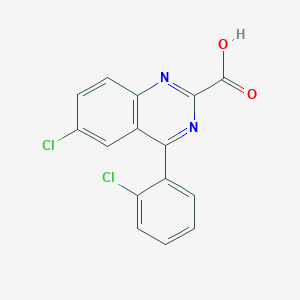

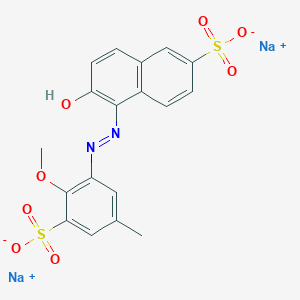

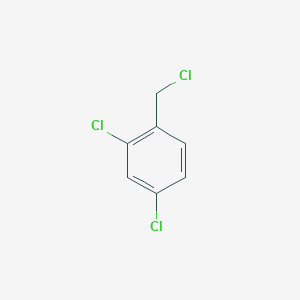

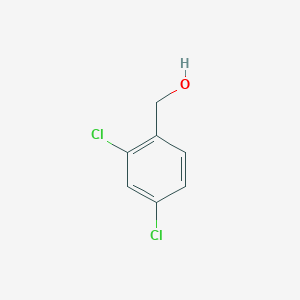

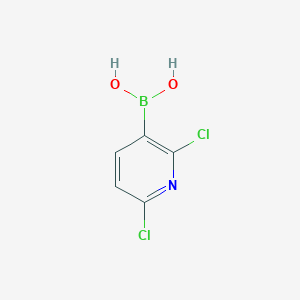

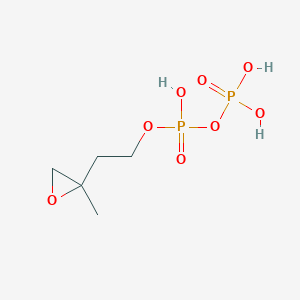

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

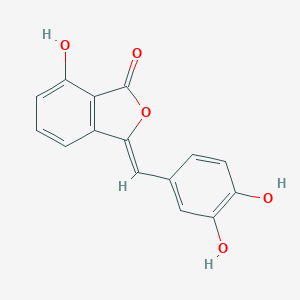

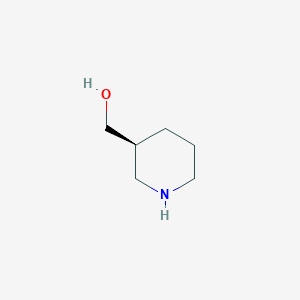

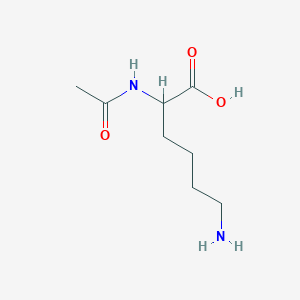

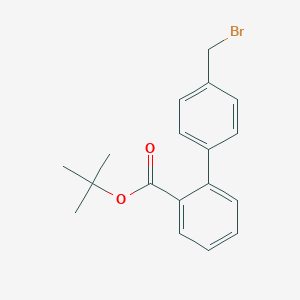

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.